3-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)-3-oxopropanenitrile
Description
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Properties
IUPAC Name |
3-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-3-15-8-10-7-13(6-9(10)2)11(14)4-5-12/h9-10H,3-4,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSSXDQFWICGKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1C)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of 3-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)-3-oxopropanenitrile can be broken down as follows:
- Molecular Formula : C₁₁H₁₅N₃O₂
- Molecular Weight : Approximately 219.26 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from the structure.
Structural Features
- The compound features a pyrrolidine ring, which is known for its role in various biological activities.
- The presence of a nitrile group (–C≡N) may contribute to its reactivity and interaction with biological targets.
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms, including:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : The interaction with specific receptors can lead to altered signaling pathways, influencing physiological responses.
Pharmacological Effects
Studies have suggested several pharmacological effects associated with this class of compounds:
- Antineoplastic Activity : Some derivatives have demonstrated potential in cancer treatment by inducing apoptosis in malignant cells.
- Anti-inflammatory Properties : Certain compounds exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of related compounds. The results indicated that certain pyrrolidine derivatives could significantly reduce tumor growth in xenograft models by inducing apoptosis through caspase activation pathways.
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| Compound A | 5.2 | HeLa | Caspase activation |
| Compound B | 8.1 | MCF7 | Cell cycle arrest |
| This compound | TBD | TBD | TBD |
Case Study 2: Anti-inflammatory Effects
In another study focusing on anti-inflammatory activities, researchers found that similar compounds effectively reduced the levels of TNF-alpha and IL-6 in vitro, suggesting a potential therapeutic role in inflammatory diseases.
| Compound | TNF-alpha Reduction (%) | IL-6 Reduction (%) |
|---|---|---|
| Compound A | 60% | 50% |
| Compound B | 45% | 40% |
| This compound | TBD | TBD |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
